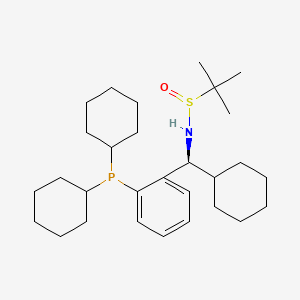
(R)-N-((S)-Cyclohexyl(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-((S)-Cyclohexyl(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a chiral compound with significant applications in asymmetric synthesis. Its unique structure, featuring both phosphanyl and sulfinamide groups, makes it a valuable ligand in various catalytic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-Cyclohexyl(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the Phosphanyl Group: The dicyclohexylphosphanyl group is introduced through a reaction between cyclohexylphosphine and a suitable aryl halide under palladium-catalyzed conditions.
Introduction of the Sulfinamide Group: The sulfinamide moiety is synthesized by reacting a suitable amine with a sulfinyl chloride derivative.
Coupling Reaction: The final step involves coupling the phosphanyl and sulfinamide intermediates under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-((S)-Cyclohexyl(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-N-((S)-Cyclohexyl(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is widely used as a chiral ligand in asymmetric catalysis. It facilitates enantioselective transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology
The compound’s chiral nature makes it valuable in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It is used to produce enantiomerically pure compounds with specific biological activities.
Medicine
In medicine, the compound is employed in the synthesis of chiral drugs. Its ability to induce chirality in target molecules is crucial for developing drugs with high efficacy and reduced side effects.
Industry
Industrially, ®-N-((S)-Cyclohexyl(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is used in the production of fine chemicals and specialty materials. Its role in catalysis enhances the efficiency and selectivity of various industrial processes.
Wirkmechanismus
The mechanism of action of ®-N-((S)-Cyclohexyl(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its function as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. The compound’s phosphanyl and sulfinamide groups interact with substrates and reagents, facilitating enantioselective transformations through steric and electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-N-((S)-Cyclohexyl(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
- ®-N-((S)-Cyclohexyl(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
- ®-N-((S)-Cyclohexyl(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-ethylpropane-2-sulfinamide
Uniqueness
®-N-((S)-Cyclohexyl(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide stands out due to its unique combination of phosphanyl and sulfinamide groups. This dual functionality enhances its versatility and effectiveness as a chiral ligand in various catalytic processes. Its ability to induce high enantioselectivity and its broad applicability in different types of reactions make it a valuable compound in both academic and industrial settings.
Eigenschaften
Molekularformel |
C29H48NOPS |
|---|---|
Molekulargewicht |
489.7 g/mol |
IUPAC-Name |
N-[(S)-cyclohexyl-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C29H48NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h13-14,21-25,28,30H,4-12,15-20H2,1-3H3/t28-,33?/m0/s1 |
InChI-Schlüssel |
MMMATOAROHABTM-YCIOTGQKSA-N |
Isomerische SMILES |
CC(C)(C)S(=O)N[C@@H](C1CCCCC1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Kanonische SMILES |
CC(C)(C)S(=O)NC(C1CCCCC1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















